
N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide, also known as DOA, is a chemical compound that has been extensively studied for its potential use in scientific research. DOA is a synthetic compound that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers exploring various areas of biology and medicine. In
科学的研究の応用
N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide has a wide range of scientific research applications, including its use as a fluorescent probe for the detection of metal ions, as a potential therapeutic agent for the treatment of cancer and Alzheimer's disease, and as a tool for studying the function of ion channels in the nervous system. This compound has also been used in studies investigating the role of oxidative stress in various disease states, as well as in studies exploring the mechanisms of action of various drugs.
作用機序
The mechanism of action of N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide is not fully understood, but it is believed to involve its interaction with various cellular components, including ion channels and metal ions. This compound has been shown to have a high affinity for zinc ions, and this interaction may be involved in its ability to inhibit the activity of certain enzymes. Additionally, this compound has been shown to modulate the activity of ion channels in the nervous system, which may be involved in its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including its ability to modulate the activity of ion channels, inhibit the activity of certain enzymes, and induce apoptosis in cancer cells. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of various disease states characterized by oxidative stress.
実験室実験の利点と制限
N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide has several advantages for use in lab experiments, including its stability, solubility in water, and ability to penetrate cell membranes. However, there are also some limitations to its use, including its potential toxicity at high concentrations and the need for specialized equipment for its detection and quantification.
将来の方向性
There are several future directions for research on N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide, including its potential use as a therapeutic agent for the treatment of cancer and Alzheimer's disease, as well as its use as a tool for studying the function of ion channels and metal ions in the nervous system. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to explore its potential use in other areas of biology and medicine.
In conclusion, this compound, or this compound, is a valuable tool for scientific research due to its range of biochemical and physiological effects. Its synthesis method is well-established, and it has a wide range of potential applications in various areas of biology and medicine. Further research is needed to fully elucidate its mechanism of action and to explore its potential use as a therapeutic agent and tool for studying cellular function.
合成法
N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide can be synthesized through a multistep process that involves the reaction of 3,4-dimethyl-5-hydroxy-2(5H)-furanone with N-chloroacetamide. The resulting product is then treated with sodium hydroxide to yield this compound. This synthesis method has been well-established and has been used by numerous researchers to produce this compound for their experiments.
特性
CAS番号 |
13053-86-6 |
|---|---|
分子式 |
C7H10N2O2 |
分子量 |
154.17 g/mol |
IUPAC名 |
N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide |
InChI |
InChI=1S/C7H10N2O2/c1-4-5(2)9-11-7(4)8-6(3)10/h1-3H3,(H,8,10) |
InChIキー |
QBWCIGATOPISHO-UHFFFAOYSA-N |
SMILES |
CC1=C(ON=C1C)NC(=O)C |
正規SMILES |
CC1=C(ON=C1C)NC(=O)C |
同義語 |
Acetamide, N-(3,4-dimethyl-5-isoxazolyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



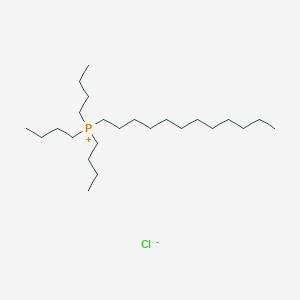


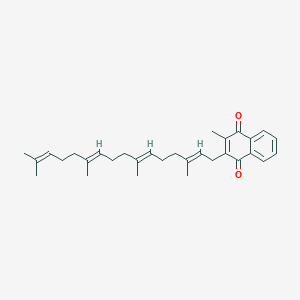
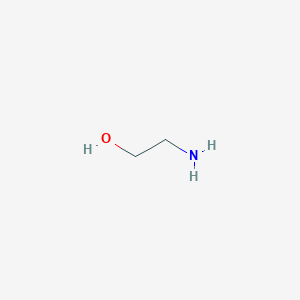
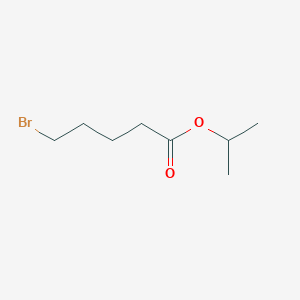
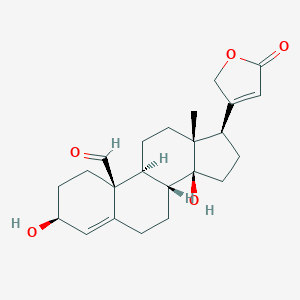
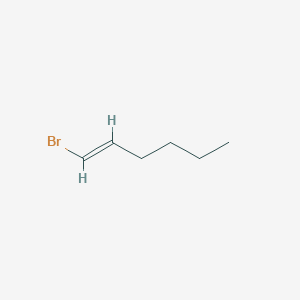


![1-[(dimethylamino)methyl]-1H-indole-2,3-dione](/img/structure/B87659.png)

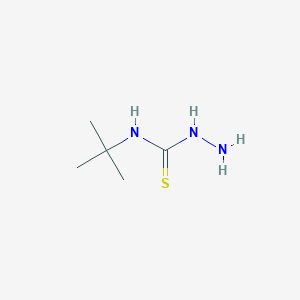
![6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid](/img/structure/B87676.png)